REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([OH:19])(=O)=[O:17])=[CH:12][CH:11]=1)(=[O:3])[CH3:2].[Na].CN(C)C=O.O.C(Cl)(=O)C([Cl:30])=O>ClCCl.CCCCCCC>[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([Cl:30])(=[O:19])=[O:17])=[CH:12][CH:11]=1)(=[O:3])[CH3:2] |^1:19|
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Name
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4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)O
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Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
[Na]
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Name
|
|
Quantity
|
2.1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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CCCCCCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
12 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was maintained at 10–20° C
|
Type
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TEMPERATURE
|
Details
|
The mixture was slowly warmed to 23° C. over 1 h
|
Duration
|
1 h
|
Type
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CUSTOM
|
Details
|
The mixture was quenched into 2 L of water in a 12-L flask at 30° C
|
Type
|
STIRRING
|
Details
|
After 5 min of stirring
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water (1 L)
|
Type
|
WAIT
|
Details
|
The mixture was held at 0–5° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
resulting in clear phase separation
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane was distilled off to a residual volume of about 700 mL
|
Type
|
ADDITION
|
Details
|
t-Butyl methyl ether (1.5 L) was added
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Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 18° C.
|
Type
|
STIRRING
|
Details
|
After 35 min of stirring
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
product crystals formed
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 15–20° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 35° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the product before it
|
Type
|
TEMPERATURE
|
Details
|
was cooled back to 20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 15–20° C. for 40 min
|
Duration
|
40 min
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered in a funnel
|
Type
|
WASH
|
Details
|
washed with heptane (400 mL)
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at 23° C. to a constant weight (316 g, 89% yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |